(2,5,6-Trifluoropyridin-3-yl)methanamine
Description
(2,5,6-Trifluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative featuring a methanamine group at the 3-position of the pyridine ring and trifluoro substitutions at the 2-, 5-, and 6-positions. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability, improve membrane permeability, and modulate binding interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
(2,5,6-trifluoropyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H,2,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKNICJNCJGHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666699 | |
| Record name | 1-(2,5,6-Trifluoropyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771582-56-0 | |
| Record name | 1-(2,5,6-Trifluoropyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,5,6-trifluoropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of (2,5,6-Trifluoropyridin-3-yl)methanamine often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,5,6-Trifluoropyridin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various nucleophiles.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Properties
Research indicates that compounds with trifluoromethyl-pyridine structures exhibit significant biological activities, including antimicrobial and antifungal effects. For instance, studies have shown that derivatives of (2,5,6-trifluoropyridin-3-yl)methanamine can enhance binding affinity to biological targets due to their unique electronic properties. This characteristic is crucial for drug development aimed at treating infections caused by resistant strains of bacteria and fungi .
Case Study: Synthesis of Antibacterial Agents
A study conducted on fluorinated aldimines derived from this compound demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized aldimines showed comparable effectiveness to standard antibiotics like ampicillin and kanamycin B . The mechanism of action involves the inhibition of bacterial growth through interference with metabolic pathways.
Agrochemical Applications
Development of Pesticides
The demand for effective agrochemicals continues to rise as global agricultural challenges increase. This compound serves as a key structural component in the formulation of various pesticides. Its derivatives have been utilized in the synthesis of crop protection products that are effective against agricultural pests while minimizing environmental impact .
Case Study: Fluazinam Synthesis
Fluazinam is a notable fungicide synthesized using intermediates derived from trifluoromethyl-pyridine compounds. It has been shown to exhibit higher fungicidal activity compared to traditional chlorine-based compounds . This highlights the potential of this compound in developing more efficient agrochemicals.
Material Science
Organic Electronics
The incorporation of fluorinated groups into organic materials often enhances their thermal stability and electronic characteristics. This compound can be utilized as a building block for designing novel materials in the field of organic electronics. The unique properties imparted by the trifluoromethyl group make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Synthesis and Reactivity
Versatile Synthetic Intermediate
The compound acts as a versatile intermediate for further chemical transformations. Its reactivity allows for the synthesis of more complex molecules through various chemical reactions such as alkylation and acylation. This versatility is essential for researchers looking to develop new compounds with tailored properties.
Comparative Analysis Table
| Application Area | Specific Use | Unique Features |
|---|---|---|
| Medicinal Chemistry | Antibacterial agents | Enhanced binding affinity due to electronic properties |
| Agrochemicals | Pesticide development | Effective against resistant pests |
| Material Science | Organic electronics | Improved thermal stability |
| Synthetic Chemistry | Building block for complex molecules | Versatile reactivity and functionalization potential |
Mechanism of Action
The mechanism of action of (2,5,6-Trifluoropyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (2,5,6-Trifluoropyridin-3-yl)methanamine with structurally or functionally related methanamine derivatives. Key parameters include substituent effects, molecular properties, and biological activity.
Table 1: Structural and Functional Comparison of Pyridinyl Methanamine Derivatives
Key Analysis:
Electronic and Steric Effects :
- The trifluoro substitutions in this compound introduce strong electron-withdrawing effects, which may enhance binding to targets requiring dipole interactions (e.g., enzymes or transporters). This contrasts with [3-(Trifluoromethyl)pyridin-2-yl]methanamine, where the trifluoromethyl group increases lipophilicity but reduces positional symmetry .
- The methoxyethoxy group in [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine enhances solubility, making it more suitable for aqueous formulations compared to the hydrophobic trifluoro derivatives .
Biological Activity: Fluorinated analogs like this compound are hypothesized to exhibit improved blood-brain barrier penetration compared to polar derivatives (e.g., methoxyethoxy), aligning with research on norepinephrine transporter (NET) inhibitors . The imidazothiazole derivative (IC50 = 1.2 μM) demonstrates the importance of core heterocycles in activity, suggesting that the pyridine backbone of the target compound could be optimized with additional fused rings for enhanced potency .
Synthetic Accessibility: and highlight the use of phosphazene intermediates and Sonogashira coupling for synthesizing methanamine derivatives. The trifluoro substitutions in the target compound may require specialized fluorination techniques, increasing synthetic complexity compared to non-fluorinated analogs .
Computational Predictions :
- Docking studies in suggest that aromaticity and substituent positioning critically influence binding. The trifluoro-pyridine core may offer superior affinity to COX-2 compared to dihydropyran derivatives, though this requires experimental validation .
Biological Activity
(2,5,6-Trifluoropyridin-3-yl)methanamine is a compound of interest due to its potential biological activities. The trifluoromethyl group in pyridine derivatives has been associated with enhanced pharmacological properties, making this compound a candidate for various therapeutic applications. This article explores the biological activity of this compound through literature reviews, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring substituted with three fluorine atoms at positions 2, 5, and 6, and an amine group at the 3-position. The presence of fluorine atoms significantly influences the compound's lipophilicity and electronic properties.
Antimicrobial Activity
Research indicates that trifluoropyridine derivatives exhibit notable antimicrobial properties. A study highlighted that compounds with trifluoromethyl substitutions showed enhanced activity against various pathogens. For instance, this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Enterococcus faecalis | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
Antiviral Activity
In addition to its antibacterial effects, this compound has been investigated for antiviral properties. Molecular docking studies suggest potential inhibitory activity against various viral targets. For example, it has shown promise in inhibiting the replication of viruses such as the Yellow Fever Virus (YFV) .
Case Study: Efficacy Against Yellow Fever Virus
A study conducted on a hamster model demonstrated that treatment with a related trifluoropyridine derivative resulted in improved survival rates and reduced viral load when administered prior to viral exposure . This suggests that similar compounds may have therapeutic potential in treating viral infections.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.
Table 2: Proposed Mechanisms of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Compounds inhibit key enzymes involved in bacterial cell wall synthesis. |
| Viral Replication Inhibition | Interference with viral polymerases or proteases reduces viral replication. |
| Biofilm Disruption | Inhibition of biofilm formation enhances susceptibility to antibiotics. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
